ent-9-Hydroxy-15-oxokauran-19-oic acid

Description

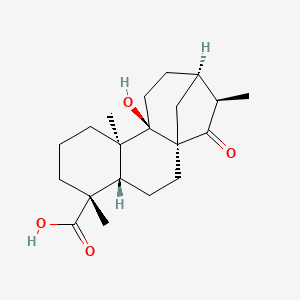

ent-9-Hydroxy-15-oxokauran-19-oic acid (CAS: 77658-45-8) is a kaurane diterpenoid with the molecular formula C₂₀H₃₀O₄. Structurally, it features a hydroxyl group at position C9, a ketone at C15, and a carboxylic acid moiety at C19 (Figure 1). This compound is derived from natural sources, such as medicinal plants, and is widely utilized in biochemical research, including enzyme-linked immunosorbent assays (ELISAs) for detecting proteins, hormones, and microbial agents . Its high purity (≥98.5%) and standardized quality control via chromatography and spectroscopy ensure reliability in scientific applications .

Structure

2D Structure

Properties

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12-,13-,14-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVZHTJBTBTQAN-FSQOVGCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4CC[C@]3(C2)C1=O)(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of the C16-C17 Double Bond

The double bond in 2 is targeted for epoxidation to introduce oxygen-containing functional groups.

Methyl ent-16β,17-epoxykauran-19-oate (3)

Lewis Acid-Mediated Epoxide Rearrangement

Epoxide 3 undergoes acid-catalyzed rearrangement to form aldehydes.

Methyl ent-17-oxokauran-19-oate (4) and Methyl ent-17-oxo-16β-kauran-19-oate (5)

-

Reagents : Indium(III) chloride (InCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O).

-

Mechanism : The epoxide oxygen is protonated, leading to carbocation formation and subsequent hydride shift to yield a 1:1 mixture of aldehydes 4 and 5 .

Hydroboration-Oxidation for Hydroxyl Group Introduction

Synthesis of Methyl ent-17-hydroxykauran-19-oate (6)

Procedure :

-

Hydroboration : Methyl ester 2 is treated with diborane (generated in situ from NaBH₄ and BF₃·Et₂O) in tetrahydrofuran (THF).

-

Oxidation : Sequential addition of NaOH and H₂O₂ converts the borane adduct to the alcohol 6 .

-

Stereoselectivity : The reaction proceeds via syn-addition, placing the hydroxyl group at the ent-16α position.

Pyridinium Dichromate (PDC) Oxidation Pathways

Oxidation of Alcohol 6 to Aldehyde 4

Conditions : PDC in dichloromethane with molecular sieves.

Outcome :

Mechanistic Insights into Norkaurane Formation

The formation of 8 and 9 involves:

-

Nucleophilic Attack : HCrO₃⁻ reacts with the carboxylic acid 7 .

-

Intramolecular Rearrangement : An SN2 mechanism decarboxylates the intermediate, yielding the norkaurane skeleton.

Isomerization and Functional Group Interconversion

Acid-Catalyzed Isomerization of Aldehyde 4

Conditions : Hydrochloric acid (12 M) in acetic acid under reflux.

Outcome : Aldehyde 4 isomerizes to its more stable epimer 5 (70% yield).

Analytical Characterization

Critical data for verifying synthetic success:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.456 g/mol |

| Optical Rotation ([α]D) | -57.0° (c 1.00, CHCl₃) |

| IR (film) νmax | 3379 (OH), 1726 (C=O) cm⁻¹ |

| ¹³C NMR (CDCl₃) | δ 28.7 (C-12), 36.1 (C-14) |

Challenges and Optimization Opportunities

-

Stereocontrol at C-9 : Achieving site-specific hydroxylation requires chiral catalysts or enzymatic methods.

-

Selective C-15 Oxidation : Competing oxidation at C-17 or C-16 necessitates protecting group strategies.

-

Scalability : PDC and OsO₄ are costly; alternative oxidants like TEMPO/NaClO may be explored.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ent-9-Hydroxy-15-oxokauran-19-oic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that ent-9-Hydroxy-15-oxokauran-19-oic acid exhibits significant anti-inflammatory properties. A study demonstrated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in murine macrophages stimulated with lipopolysaccharides (LPS) and other Toll-like receptor (TLR) agonists . This suggests its potential use in treating inflammatory diseases.

Trypanocidal Activity

This compound has been isolated from Gymnocoronis spilanthoides, showing notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. The dichloromethane extract containing this compound exhibited an IC50 value of 4.8 µM, indicating potent trypanocidal effects . In vivo studies further supported its efficacy, showing reduced parasitemia and improved survival rates in infected mice when combined with conventional treatments like benznidazole .

Antitumor Properties

This compound has also been studied for its antitumor effects. It has been reported to induce apoptosis in various cancer cell lines, including nasopharyngeal carcinoma. A study utilized fluorescent mesoporous silica nanoparticles to enhance the delivery of this compound to tumor sites, demonstrating effective tumor growth inhibition with minimal side effects . This highlights its potential as a chemotherapeutic agent.

Case Studies

Traditional Medicine Applications

This compound is used in traditional medicine for its anti-inflammatory properties. Extracts from plants containing this compound are traditionally employed to treat various ailments, including respiratory infections and inflammatory disorders .

Mechanism of Action

The mechanism of action of ent-9-Hydroxy-15-oxokauran-19-oic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to activate deubiquitinase ATXN3, which plays a role in protecting against vascular endothelial damage related to diabetes . Additionally, it induces apoptosis in cancer cells by affecting various signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between ent-9-Hydroxy-15-oxokauran-19-oic acid and related compounds:

Key Observations :

- Saturation vs. Unsaturation : The presence of a double bond at C16 in ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid reduces its molecular weight (332.44 g/mol vs. 334.46 g/mol for the saturated analogue) and alters its reactivity and biological activity .

- Position of Hydroxyl Groups : Shifting the hydroxyl group from C9 (target compound) to C17 (ent-17-Hydroxykaur-15-en-19-oic acid) significantly impacts bioactivity, as seen in its cytotoxicity against prostate cells .

- Ester Modifications : Addition of an angeloyloxy group at C3 (3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid) introduces steric effects, influencing NMR spectral profiles and solubility .

Quality Control and Standardization

Both this compound and its C16-unsaturated analogue undergo rigorous quality assessments, including:

Biological Activity

Ent-9-Hydroxy-15-oxokauran-19-oic acid is a naturally occurring diterpenoid compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, derived from ent-kaurene, exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a hydroxyl group and a ketone, which are pivotal for its biological functions. The compound's unique arrangement of functional groups contributes to its specific activity profile.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Kaurenoic Acid | Precursor in biosynthesis; lacks hydroxyl group | |

| Ent-kaurenol | Contains additional hydroxyl groups; more hydrophilic | |

| Ent-kaurenoic Acid | Similar structure but different oxidation state | |

| This compound | Unique combination of hydroxy and oxo groups |

Antimicrobial Properties

This compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. One study reported that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is mediated through the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. It induces apoptosis in cancer cell lines through mitochondrial-mediated pathways. Studies have shown that this compound can inhibit cell proliferation in various cancer types, including colorectal and lung cancers . The mechanism involves the activation of caspase signaling pathways, leading to programmed cell death.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as a natural antibiotic.

- Anti-inflammatory Mechanism

- Cancer Cell Studies

Q & A

Q. What analytical methods are recommended to validate the purity and identity of ent-9-Hydroxy-15-oxokauran-19-oic acid in research settings?

- Methodological Answer : Purity validation requires a combination of chromatographic and spectroscopic techniques:

- HPLC with UV detection (λ = 210–280 nm) for quantifying impurities (<2.5% total) .

- LC-MS/MS to confirm molecular weight (CHO; MW 334.45 g/mol) and fragmentation patterns .

- FT-IR to identify functional groups (e.g., hydroxyl, carbonyl) via characteristic peaks (e.g., 3400 cm for -OH, 1700 cm for -COOH) .

- NMR (1H and 13C) to resolve structural ambiguities, such as stereochemistry at C-9 and C-15 .

Q. How should researchers handle discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized bioassays : Use cell lines with validated sensitivity (e.g., human prostate cancer cells for cytotoxicity studies, IC = 17.63 μg/mL) .

- Batch-to-batch consistency : Ensure ≥98% purity via QC protocols (e.g., HPLC, drying loss ≤0.5%) .

- Positive controls : Compare results with established diterpenoid standards (e.g., taxol derivatives) .

Advanced Research Questions

Q. What strategies are effective for optimizing the stereoselective synthesis of this compound?

- Methodological Answer : Key steps involve:

- Chiral catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control C-9 and C-15 stereochemistry .

- Protecting groups : Temporarily mask the C-19 carboxylic acid with tert-butyl esters to prevent side reactions during oxidation .

- Late-stage oxidation : Introduce the 15-oxo group via Dess-Martin periodinane to avoid over-oxidation of sensitive hydroxyl groups .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often stem from dynamic stereochemistry or solvent effects. Approaches include:

- Variable-temperature NMR : Identify conformational flexibility (e.g., chair-flipping in decalin rings) .

- Isotopic labeling : Use O-labeled analogs to trace oxidation pathways and validate MS fragmentation .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What protocols ensure the stability of this compound during long-term storage or in vitro experiments?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Storage : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .

- In vitro buffers : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to minimize aggregation .

- Degradation monitoring : Perform periodic UPLC-MS checks for oxidation products (e.g., 15-hydroxy derivatives) .

Data Analysis and Interpretation

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects in cellular assays?

- Methodological Answer : Biphasic effects (e.g., hormesis) require:

- Wide concentration ranges : Test 0.1–100 μM, with logarithmic increments to capture EC and IC transitions .

- Time-course experiments : Assess effects at 24, 48, and 72 hours to differentiate acute vs. chronic responses .

- Mechanistic probes : Combine with pathway inhibitors (e.g., AMPK activators) to identify upstream targets .

Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Reproducibility hinges on:

- Detailed metadata : Report CAS No. 77658-45-8, purity (≥98%), and supplier (e.g., TargetMol TN5577) .

- Open protocols : Share HPLC gradients, NMR acquisition parameters, and cell culture conditions via repositories like Zenodo .

- Negative controls : Include solvent-only and heat-inactivated compound samples to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.